methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
Description
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule consists of a methyl ester group at position 3 and a hydrogen atom at position 1 of the indazole system. This structure is critical for its physicochemical properties, including moderate polarity and solubility in organic solvents like dichloromethane or ethyl acetate. The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting enzymes such as dihydroorotate dehydrogenase (DHODH) , and has been explored for anti-tumor applications .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGHXNFPSZTBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32286-98-9 | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with a suitable β-keto ester under acidic conditions to form the indazole ring . The reaction conditions often involve refluxing in ethanol with hydrazine hydrate as the reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogenation or alkylation can occur at specific positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been investigated for its potential use in cancer therapies. Research indicates that derivatives of indazole compounds can selectively target cancer cells by disrupting microtubules and inducing apoptosis. For instance, studies have shown that certain indazole hydrazide compounds exhibit significant anti-tumor effects against various cancers, including breast and lung cancer .
2. Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Indazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.
3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties. It has been shown to inhibit specific pathways involved in neuronal death during ischemic conditions . This opens avenues for its application in neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory responses | |
| Neuroprotective | Inhibits neuronal death during ischemia |
Case Studies
Case Study 1: Anticancer Effects
A study published in 2022 highlighted the efficacy of this compound derivatives in inhibiting tumor growth in vitro and in vivo models of breast cancer. The mechanism involved the compound's ability to disrupt microtubule formation and induce cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
Research conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokine levels in animal models of rheumatoid arthritis. The study concluded that the indazole structure plays a crucial role in modulating immune responses.
Mechanism of Action
The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of tetrahydroindazole-3-carboxylate derivatives arises from variations in substituents on the indazole core or ester group. Below is a comparative analysis of methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with key analogues:
Substituent Variations on the Indazole Core
Key Observations:
- Ketone Modifications : The introduction of a ketone group at position 5 (e.g., ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) increases polarity and aqueous solubility compared to the parent compound .
- N1-Substituents : Methylation at N1 (e.g., methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) enhances metabolic stability by reducing susceptibility to oxidative degradation .
- Aromatic Substitutions : Bulky substituents like pyrazinyl groups (e.g., ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate) may improve target binding affinity in enzyme inhibition .
Ester Group Modifications
Key Observations:
Biological Activity
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C₉H₁₂N₂O₂
- Molecular Structure : It is a derivative of indazole, which is notable for its presence in various bioactive molecules.
Target Interactions
This compound exhibits interactions with several biological targets:
- Cyclooxygenase-2 (COX-2) : The compound inhibits COX-2, an enzyme involved in the inflammatory response, leading to reduced production of inflammatory mediators.
- Nuclear Factor-kappa B (NF-κB) : It modulates the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
Biochemical Pathways
The compound influences various biochemical pathways:
- Inflammatory Pathways : By inhibiting COX-2, it decreases prostaglandin synthesis, thus mitigating inflammation.
- Cell Signaling : It affects gene expression and cellular metabolism through its interaction with signaling pathways.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it has been evaluated for its effects on different cancer cell lines with varying IC50 values .
In Vitro Studies
- Antiproliferative Activity :
- Mechanism Exploration :
In Vivo Studies
Animal model studies have demonstrated that:
- At low doses, the compound effectively reduces inflammation without significant adverse effects. Higher doses were associated with increased toxicity .
Metabolic Stability and Pharmacokinetics
The metabolic pathways of this compound involve hepatic metabolism primarily by cytochrome P450 enzymes. Studies indicate variability in metabolic stability among different derivatives of indazole compounds. For instance:
| Compound | % Remaining After 60 min | Notes |
|---|---|---|
| Compound 7g | 47% | Moderate stability |
| Compound 7s | 54% | Moderate stability |
| Compound 7m | 0% | Rapid degradation |
This data highlights the importance of structural modifications on metabolic stability and potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via transition metal-catalyzed reactions or reductive cyclization strategies. For example, esterification of indazole carboxylic acid derivatives using thionyl chloride (SOCl₂) in anhydrous methanol under controlled temperatures (-20°C to room temperature) is effective. Post-synthesis purification via column chromatography with gradients of ethyl acetate/petroleum ether ensures purity .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural confirmation relies on ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS). X-ray crystallography (e.g., for ethyl ester analogs) resolves stereochemistry and hydrogen-bonding patterns, as demonstrated in crystal structure reports .
Q. What biological activities are associated with tetrahydroindazole derivatives?
- Methodological Answer : Tetrahydroindazoles exhibit anticancer and enzyme-inhibitory properties. For instance, derivatives act as human dihydroorotate dehydrogenase (DHODH) inhibitors, validated via kinetic solubility assays and anti-tumor activity screening in cell lines. Biological evaluation includes IC₅₀ determination and comparative analysis with reference compounds like caffeine .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimize solvent systems (e.g., DMF for polar intermediates, DCM for non-polar steps) and catalyst loadings. Use gradient elution in column chromatography (e.g., ethyl acetate/methanol/water) to separate byproducts. Reaction progress should be monitored via TLC, with adjustments to temperature and stirring duration based on intermediate stability .
Q. How can contradictions between computational predictions and experimental data for tetrahydroindazole derivatives be resolved?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations) with experimental techniques like X-ray crystallography to confirm bond angles and torsion angles. Address solvent effects (e.g., kinetic solubility in phosphate buffer at pH 7.4) to reconcile discrepancies in physicochemical properties .
Q. What structural modifications enhance the biological activity of tetrahydroindazole derivatives?
- Methodological Answer : Introduce substituents at the 4-aryl position (e.g., electron-withdrawing groups like nitro or halogens) to modulate electronic effects. Carboxamide derivatives show improved solubility and target affinity, as demonstrated in structure-activity relationship (SAR) studies. Biological testing includes enzyme inhibition assays and cytotoxicity profiling .
Q. How can researchers address low yields in reductive cyclization steps?
- Methodological Answer : Use catalytic hydrogenation with palladium-on-carbon (Pd/C) under controlled pressure (1–3 atm) or employ alternative reducing agents (e.g., sodium borohydride with transition metal co-catalysts). Monitor reaction intermediates via HPLC-MS to identify degradation pathways .
Data Analysis and Validation
Q. What analytical methods are critical for confirming the purity of tetrahydroindazole derivatives?
- Methodological Answer : Combine HRMS for molecular weight validation, ¹H/¹³C NMR for functional group analysis, and HPLC with UV detection (e.g., at 254 nm) for purity assessment. For crystalline derivatives, single-crystal X-ray diffraction provides definitive confirmation .
Q. How do solvent polarity and pH affect the stability of tetrahydroindazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
